1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLINLLCJYJQIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655352 | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-40-1 | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Nucleophilic Substitution and Cyclization
This approach primarily involves the initial formation of a pyridine derivative, followed by its coupling with a piperidine ring, and subsequent oxidation to introduce the carboxylic acid functional group.
Step 1: Preparation of 3-Chloropyridine derivative
Starting with 3-chloropyridine or 3-bromopyridine , halogenation is performed to activate the pyridine ring for nucleophilic substitution.Step 2: Nucleophilic substitution with piperidine
The halogenated pyridine reacts with piperidine under basic conditions (e.g., potassium carbonate) to form pyridin-3-ylmethyl piperidine intermediates.Step 3: Carboxylation to form the acid
The methyl linkage is oxidized or carboxylated using reagents such as potassium permanganate or oxidative conditions to yield the carboxylic acid derivative.Step 4: Formation of dihydrochloride salt
The free acid is converted into its dihydrochloride salt by treatment with hydrochloric acid in aqueous medium, ensuring stability and solubility.
Synthesis via Multi-step Organic Reactions
This method emphasizes the strategic use of protecting groups, halogenation, and subsequent functional group transformations, as outlined in patent literature.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Piperidone hydrochloride, formaldehyde, acid | Formation of N-methylpiperidine via reductive methylation |
| 2 | N-methylpiperidine, 3-chloropyridine, base | Nucleophilic substitution to attach pyridine at the 3-position |
| 3 | Oxidative conditions (e.g., KMnO₄) | Oxidation of methyl group to carboxylic acid |
| 4 | Acidic work-up | Formation of dihydrochloride salt |
This process benefits from transfer hydrogenation to selectively methylate piperidine and controlled oxidation steps to ensure high yield and purity.
Specific Conditions and Reagents
Halogenation:
Using 3-chloropyridine or 3-bromopyridine as starting materials, halogenation is performed under controlled temperature and solvent conditions to prevent over-halogenation.Coupling reactions:
Nucleophilic substitution typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , with bases like potassium carbonate or potassium tert-butoxide .Oxidation to carboxylic acid:
Oxidants like potassium permanganate or chromic acid are used under reflux to convert methyl groups to carboxylic acids efficiently.Salt formation:
Treatment with hydrochloric acid in aqueous medium yields the dihydrochloride salt, which enhances compound stability and solubility for pharmaceutical applications.
Data Table Summarizing Key Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Halogenation | 3-chloropyridine, Cl₂ | None | Room temp | 24 hrs | 85% | Controlled to prevent over-halogenation |
| Nucleophilic substitution | Piperidine, K₂CO₃ | DMF | 80°C | 12 hrs | 78% | Excess piperidine ensures complete reaction |
| Oxidation | KMnO₄ | Water/Acetone | Reflux | 4 hrs | 70% | Monitored to prevent over-oxidation |
| Salt formation | HCl | Water | Room temp | 2 hrs | Quantitative | Produces dihydrochloride salt |
Research Findings and Optimization Strategies
Reaction Time & Temperature:
Extended reaction times (up to 96 hours in some cases) at elevated temperatures (around 150°C) improve yields but require sealed conditions to prevent solvent evaporation and side reactions.Choice of Reagents:
Using thionyl chloride for activating carboxylic acids facilitates efficient conversion to acid chlorides, which then react with amines to form amides with high specificity.Handling and Purification:
The use of recrystallization from water, DMF, or water-ethanol mixtures ensures high purity. Filtration of insoluble impurities and concentration under reduced pressure are standard purification steps.Scalability: The process involving transfer hydrogenation and Grignard reagents has been optimized for scale-up, with ambient temperature reactions and commercially available reagents like isopropylmagnesium chloride enhancing practicality.
Chemical Reactions Analysis
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride has been explored for its potential as a therapeutic agent in various medical conditions:
- Neuropharmacology : The compound is being studied for its interactions with neurotransmitter systems, particularly in relation to its effects on cognitive functions and mood regulation. Research indicates that it may act as a modulator of certain receptors involved in neuropsychiatric disorders.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. It has been tested against various cancer cell lines, showing promise in reducing cell viability and inducing apoptosis.
The biological activities of this compound are under investigation, with findings indicating potential roles in:
- Enzyme Inhibition : The compound may serve as an enzyme inhibitor, affecting metabolic pathways that are crucial for the proliferation of cancer cells. This inhibition can lead to altered cellular metabolism and increased sensitivity to chemotherapeutic agents.
- Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, with key steps including:
- Formation of the Piperidine Ring : The initial step often involves the cyclization of appropriate precursors to form the piperidine structure.
- Substitution Reactions : Subsequent reactions introduce the pyridine moiety and carboxylic acid functional groups.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Anticancer Mechanism
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human cancer cell lines. The results demonstrated that treatment with this compound led to significant reductions in cell proliferation rates and induced apoptosis through caspase activation pathways. The study concluded that further exploration into its mechanism could yield valuable insights into new cancer therapies.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The findings indicated that it effectively disrupted bacterial cell membranes, leading to cell lysis. This suggests potential applications in developing new antibiotics or adjunct therapies for existing antimicrobial treatments.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: Pyridine Substitution Variations
- 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid Dihydrochloride (CAS: 1185304-49-7) Structural Difference: The pyridine ring is attached at the 2-position instead of the 3-position. Molecular Weight: 293.20 g/mol (identical to the target compound).
- 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 210962-09-7) Structural Difference: Pyridine is substituted at the 4-position, and it is a mono-hydrochloride salt. Molecular Weight: 256.73 g/mol (lower due to fewer HCl molecules). Impact: The 4-position substitution and reduced hydrochloride content may decrease solubility compared to the dihydrochloride form .
Functional Group Modifications
- 1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 1375473-86-1) Structural Difference: A methyl group is added to the pyridine ring at the 3-position. Molecular Weight: 256.73 g/mol.
1-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 1051941-66-2)
- Structural Difference : Pyridine is replaced by pyrimidine, a six-membered ring with two nitrogen atoms.
- Molecular Weight : 243.69 g/mol.
- Impact : Pyrimidine’s additional nitrogen enhances hydrogen-bonding capacity, which could influence target selectivity in kinase inhibitors or nucleoside analogs .
Salt Form and Counterion Variations
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic Acid (Free Base)
- 3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane Dihydrochloride (CAS: Not specified) Structural Difference: A bicyclic octane system replaces the piperidine ring. Impact: The rigid bicyclic structure may restrict conformational flexibility, affecting binding kinetics in central nervous system (CNS) targets .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Structural Feature |
|---|---|---|---|---|---|
| 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride | 946409-40-1 | C₁₂H₁₈Cl₂N₂O₂ | 293.20 | Dihydrochloride | Pyridin-3-ylmethyl substituent |
| 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride | 1185304-49-7 | C₁₂H₁₈Cl₂N₂O₂ | 293.20 | Dihydrochloride | Pyridin-2-ylmethyl substituent |
| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | 210962-09-7 | C₁₁H₁₅ClN₂O₂ | 256.73 | Monohydrochloride | Pyridin-4-yl substituent |
| 1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | 1375473-86-1 | C₁₂H₁₇ClN₂O₂ | 256.73 | Monohydrochloride | 3-Methylpyridin-4-yl substituent |
| 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride | 1051941-66-2 | C₁₀H₁₄ClN₃O₂ | 243.69 | Monohydrochloride | Pyrimidin-2-yl substituent |
Biological Activity
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride (CAS No. 946409-40-1) is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C12H18Cl2N2O2
- Molecular Weight : 293.188 g/mol
- IUPAC Name : 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid; dihydrochloride
- PubChem CID : 42935493
This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate various biochemical pathways:
- Enzyme Inhibition : It can inhibit specific enzymes involved in disease processes, which may lead to therapeutic effects against conditions such as cancer and neurological disorders .
- Protein-Ligand Interactions : This compound has been utilized in studies to understand protein-ligand interactions, crucial for drug discovery and development .
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 7.9 - 92 |
| Ovarian Cancer | 9.28 |
| Colorectal Cancer | Range not specified |
These results indicate a promising avenue for further research into its application in cancer therapy .
Neurological Applications
The compound has also been investigated for its effects on neurological disorders. It interacts with neurotransmitter systems, potentially offering benefits in conditions like anxiety and depression. The specific mechanisms remain under investigation, but initial findings are encouraging .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative activity of the compound on human breast cancer cells. The results showed a significant reduction in cell viability, with an IC50 value indicating effective inhibition at low concentrations. This suggests that the compound may act as a lead candidate for further development in oncology .
Case Study 2: Enzyme Interaction Studies
In another investigation, the interaction of this compound with various enzymes was assessed. It was found to selectively inhibit certain enzymes linked to cancer progression, demonstrating a competitive inhibition pattern that could be leveraged in therapeutic contexts .
Q & A
Q. What are the recommended synthetic routes for 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride, and what experimental conditions optimize yield?
The compound is typically synthesized via multi-step organic reactions involving piperidine and pyridine derivatives. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the pyridinylmethyl group to the piperidine backbone.
- Acidification : Conversion to the dihydrochloride salt using HCl in anhydrous ethanol or methanol under controlled pH .
- Purification : Recrystallization from ethanol or acetonitrile to achieve >95% purity. Reaction monitoring via TLC or HPLC is critical to optimize yield .
Q. How is the compound analytically characterized to confirm structural integrity and purity?
- Spectroscopic methods : IR absorption for functional group analysis (e.g., carboxylic acid O–H stretch at 2500–3300 cm⁻¹) and ¹H/¹³C NMR for verifying substituent positions on the piperidine and pyridine rings .
- Titrimetry : Non-aqueous titration with sodium methoxide in methanol to quantify chloride content and validate stoichiometry .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.
- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Q. How can computational tools aid in designing experiments involving this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways, while molecular docking studies explore potential biological interactions. Tools like Gaussian or AutoDock prioritize experimental conditions (e.g., solvent selection, temperature) and reduce trial-and-error approaches .
Q. Which solvents are compatible with this compound for solubility and stability studies?
- Polar aprotic solvents : DMSO or DMF for dissolution at 10–50 mM concentrations.
- Aqueous buffers : Phosphate-buffered saline (pH 7.4) for biological assays, with stability monitored over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data obtained from different analytical methods?
Discrepancies between titration (e.g., 98–102% purity) and HPLC (e.g., 99.5%) often arise from residual solvents or non-ionic impurities. Cross-validate results using:
- Mass spectrometry (MS) : Detect low-molecular-weight contaminants.
- Karl Fischer titration : Quantify water content, which may skew non-aqueous titration .
Q. What strategies optimize reaction yields while minimizing byproducts during synthesis?
Q. How does molecular modeling predict the compound’s behavior in biological systems?
- Pharmacophore mapping : Identify key binding motifs (e.g., pyridine’s nitrogen) for target enzymes or receptors.
- ADMET prediction : Software like SwissADME estimates permeability and metabolic stability, guiding in vitro assay design .
Q. What is the impact of purity variability on biological activity in preclinical studies?
Impurities >0.5% (e.g., unreacted intermediates) can alter IC₅₀ values in enzyme inhibition assays. Mitigate this by:
- Strict purification : Column chromatography with gradient elution.
- Batch consistency testing : Compare activity across ≥3 independently synthesized batches .
Q. How should degradation products be identified and quantified during stability studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
